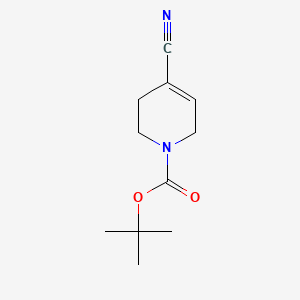

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-cyano-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h4H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQAHPXXVKMPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60738332 | |

| Record name | tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873551-20-3 | |

| Record name | tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate

CAS Number: 873551-20-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is a key heterocyclic building block in medicinal chemistry. Its structural features, including the protected piperidine ring and the cyano group, make it a versatile intermediate for the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors for cancer therapy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 873551-20-3 |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cyanation reaction.

Synthesis from a Vinyl Triflate Precursor

A widely utilized method involves the reaction of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate with zinc cyanide in the presence of a palladium catalyst.

Experimental Protocol:

-

To a solution of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (6.0 g, 17.4 mmol) in dimethylformamide (DMF) (60 mL) is added zinc cyanide (2.45 g, 20.9 mmol) and tetrakis(triphenylphosphine)palladium(0) (1.0 g, 0.87 mmol).

-

The reaction mixture is heated to 80 °C and stirred for 2 hours.

-

Upon completion, the reaction is cooled to room temperature and diluted with water (120 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 60 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Quantitative Data:

| Parameter | Value |

| Starting Material Mass | 6.0 g |

| Product Mass | Typically 3.0-3.5 g |

| Yield | 83-97% |

| Purity | >95% (by NMR and LC-MS) |

Analytical Data

Mass Spectrometry

-

Electrospray Ionization (ESI-MS): m/z 209.1 [M+H]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

6.75 (t, J = 4.0 Hz, 1H)

-

4.05 (q, J = 2.8 Hz, 2H)

-

3.61 (t, J = 5.6 Hz, 2H)

-

2.43 (m, 2H)

-

1.48 (s, 9H)

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

154.5

-

138.0

-

118.4

-

110.1

-

80.9

-

43.5

-

40.8

-

28.4

-

25.8

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors targeting cancer-related signaling pathways.

Role as a Synthetic Intermediate

The dihydropyridine scaffold serves as a versatile template for the construction of more complex molecules. The cyano group can be transformed into other functional groups, such as amines or carboxylic acids, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Caption: Synthetic utility of the dihydropyridine intermediate.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Several potent and selective inhibitors of this pathway incorporate the tetrahydropyridine moiety derived from this compound.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its established role in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, highlights its significance in modern drug discovery. The synthetic routes and analytical data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology.

References

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate, a key intermediate in medicinal chemistry and drug development.

Core Chemical Properties

Summary of the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 873551-20-3 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [2] |

| Molecular Weight | 208.26 g/mol | [2] |

| Boiling Point | 319.5±42.0 °C (Predicted) | [1] |

| Density | 1.10±0.1 g/cm³ (Predicted) | [1] |

| Mass Spectrum (m/z) | 209 (M+1) | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound[3]

This protocol details a method for the synthesis of the title compound from tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate.

Materials:

-

tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (6.0 g, 18 mmol)

-

Dimethyl sulfoxide (DMSO) (60 mL)

-

Tetrakis(triphenylphosphine)palladium(0) (0.84 g, 0.73 mmol)

-

Zinc cyanide (3.81 g, 32 mmol)

-

Water

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (6.0 g, 18 mmol) in dimethyl sulfoxide (60 mL), add tetrakis(triphenylphosphine)palladium(0) (0.84 g, 0.73 mmol) and zinc cyanide (3.81 g, 32 mmol).

-

Heat the reaction mixture to 100 °C and stir for 2 hours.

-

After the reaction is complete, cool the mixture and dilute with water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography using an eluent of 5% ethyl acetate in hexane to yield this compound (3.5 g).

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

In-Depth Technical Guide: Structure Elucidation of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile synthetic intermediate for the preparation of a variety of more complex molecular architectures. Its structural features, including the dihydropyridine core, the cyano group, and the tert-butoxycarbonyl (Boc) protecting group, offer multiple points for chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing its synthesis, spectroscopic characterization, and the experimental protocols employed.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate |

| Synonyms | 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine |

| CAS Number | 873551-20-3[1] |

| Molecular Formula | C₁₁H₁₆N₂O₂[1] |

| Molecular Weight | 208.26 g/mol [1] |

Synthesis

A common and effective method for the synthesis of this compound involves a multi-step process starting from commercially available piperidin-4-ylmethanol. This synthetic route includes nucleophilic substitution, oxidation, halogenation, and elimination reactions.

Synthetic Pathway Visualization

Caption: Synthetic route to the target compound.

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

| Ion | m/z (Observed) |

| [M+H]⁺ | 209 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule. The key absorption bands are summarized below.

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2230-2210 |

| C=O (Carbonyl, Boc) | ~1690 |

| C-O (Ester, Boc) | ~1240 and 1160 |

| C-H (sp³ and sp²) | ~3000-2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum will exhibit characteristic signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) are outlined in the table below.

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₃ (Boc) | ~1.47 | singlet | 9H |

| CH₂ (Position 5) | ~2.2-2.4 | multiplet | 2H |

| CH₂ (Position 6) | ~3.5-3.7 | triplet | 2H |

| CH₂ (Position 2) | ~4.0-4.2 | multiplet | 2H |

| CH (Position 3) | ~6.7-6.9 | multiplet | 1H |

The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts (δ) are presented below.

| Carbon | Chemical Shift (ppm) |

| C(CH₃)₃ (Boc) | ~28.4 |

| C(CH₃)₃ (Boc) | ~80.5 |

| C-5 | ~25-30 |

| C-6 | ~40-45 |

| C-2 | ~45-50 |

| C-4 | ~100-110 |

| C-3 | ~140-150 |

| C≡N | ~118 |

| C=O (Boc) | ~154 |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and characterization of this compound.

Synthesis Protocol

A representative synthesis involves the following steps:

-

Boc Protection of Piperidin-4-ylmethanol: Piperidin-4-ylmethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield N-Boc-piperidin-4-ylmethanol.

-

Oxidation: The resulting alcohol is oxidized to the corresponding aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate, using an oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation.

-

Further Transformation: The aldehyde is then converted to the target molecule through a sequence of reactions that may involve the formation of a vinyl triflate followed by a palladium-catalyzed cyanation.

Spectroscopic Analysis Protocols

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Sample Preparation: A small amount of the compound is analyzed as a thin film on a potassium bromide (KBr) plate or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound follows a logical progression of experiments and data analysis.

Caption: Workflow for structure elucidation.

Conclusion

The structure of this compound is unequivocally confirmed through a combination of modern synthetic and spectroscopic techniques. The data obtained from mass spectrometry, IR, and NMR spectroscopy are in complete agreement with the proposed chemical structure. This well-characterized intermediate provides a reliable and valuable starting material for the synthesis of more complex and potentially biologically active molecules, underscoring its importance in the field of drug discovery and development. The detailed protocols and data presented in this guide serve as a valuable resource for researchers working with this and related compounds.

References

An In-depth Technical Guide to the Synthesis of 1-Boc-4-cyanopiperidine

Introduction

1-Boc-4-cyanopiperidine (tert-butyl 4-cyanopiperidine-1-carboxylate) is a vital heterocyclic organic compound widely utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif is present in inhibitors of Protein Kinase B and GlyT1, making it a compound of significant interest to researchers and professionals in drug development and medicinal chemistry.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Boc-4-cyanopiperidine, complete with detailed experimental protocols, comparative data, and process visualizations.

While the request specified the synthesis of 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine, publicly available scientific literature and chemical databases provide limited established synthetic routes for this specific unsaturated derivative. In contrast, the saturated analogue, 1-Boc-4-cyanopiperidine, is a well-documented and commercially significant compound. This guide will, therefore, focus on the established and validated synthesis pathways for 1-Boc-4-cyanopiperidine.

Core Synthetic Pathways

The synthesis of 1-Boc-4-cyanopiperidine can be achieved through several distinct routes, primarily differing by the choice of starting material. The most common strategies include:

-

Boc Protection of 4-Cyanopiperidine: A direct and efficient method involving the protection of the secondary amine of 4-cyanopiperidine using di-tert-butyl dicarbonate (Boc₂O).

-

Dehydration of N-Boc-piperidine-4-carboxamide: The conversion of a primary amide to a nitrile using a dehydrating agent.

-

Conversion from N-Boc-4-piperidinecarboxaldehyde: A two-step process involving the formation of an aldoxime followed by its dehydration to the nitrile.

Pathway 1: Boc Protection of 4-Cyanopiperidine

This is one of the most straightforward methods, beginning with commercially available 4-cyanopiperidine. The reaction involves the addition of a Boc protecting group to the nitrogen atom of the piperidine ring.

Experimental Protocol

A solution of di-tert-butyl dicarbonate (4.36 g, 20 mmol) in dichloromethane (CH₂Cl₂, 10 ml) is added dropwise to a stirred solution of 4-cyanopiperidine (2.42 g, 22 mmol) in dichloromethane (50 ml).[2] The reaction is stirred for 2 hours at room temperature.[2] Following the reaction, the solvent is removed by evaporation under reduced pressure. The remaining oil is dissolved in ethyl acetate (50 ml), cooled to 0°C, and washed quickly with an ice-cold solution of KHSO₄ (0.136 g) in water (100 ml), followed by a wash with saturated aqueous NaHSO₄ (50 ml).[2] The organic layer is then dried over magnesium sulfate (MgSO₄), filtered, and evaporated under reduced pressure to yield the final product.[2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Cyanopiperidine | [2] |

| Reagent | Di-tert-butyl dicarbonate | [2] |

| Solvent | Dichloromethane (CH₂Cl₂) | [2] |

| Reaction Time | 2 hours | [2] |

| Yield | 4.02 g (Specific yield % not stated) | [2] |

| Melting Point | 48-50 °C | [2] |

Logical Workflow Diagram

Pathway 2: Dehydration of N-Boc-piperidine-4-carboxamide

This pathway involves the dehydration of a primary amide, tert-butyl 4-carbamoylpiperidine-1-carboxylate, to form the corresponding nitrile.

Experimental Protocol

To a solution of tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 mmol) and triethylamine (Et₃N, 1.5 mmol) in ethyl acetate (EtOAc, 1 mL), XtalFluor-E (1.1 mmol) is added portionwise at room temperature.[1][3] The resulting mixture is stirred for 1 hour.[1][3] The reaction is then quenched with a saturated sodium bicarbonate (NaHCO₃) solution and extracted with dichloromethane (CH₂Cl₂, 2 x 10 mL).[1] The combined organic layers are washed sequentially with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography if necessary.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | tert-Butyl 4-carbamoylpiperidine-1-carboxylate | [1] |

| Reagent | XtalFluor-E, Triethylamine (Et₃N) | [1][3] |

| Solvent | Ethyl Acetate (EtOAc) | [1][3] |

| Reaction Time | 1 hour | [1][3] |

| Yield | Not explicitly stated |

Signaling Pathway Diagram

Pathway 3: Conversion from N-Boc-4-piperidinecarboxaldehyde

This synthetic route proceeds via an aldoxime intermediate, which is subsequently dehydrated to the nitrile.

Experimental Protocol

In a 100-mL flask, charge acetonitrile (30 mL), hexamethyldisilazane (HMDS, 10 mmol), TEMPO (0.4 mmol), KPF₆ (0.4 mmol), and TBN (0.6 mmol).[4] Replace the air in the flask with oxygen. Heat the mixture to 30°C in a water bath.[4] Add N-Boc-4-piperidinecarboxaldehyde (4 mmol) slowly over 8 hours.[4] After the reaction, stir the mixture with a sodium thiosulfate solution and extract with ether. The organic layer is separated, and the solvent is distilled off under reduced pressure. The residue is purified by column chromatography (eluent: ethyl acetate/petroleum ether 1:100) to yield the product.[4]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | N-Boc-4-piperidinecarboxaldehyde | [4] |

| Reagents | HMDS, TEMPO, KPF₆, TBN, Oxygen | [4] |

| Solvent | Acetonitrile | [4] |

| Reaction Time | 8 hours | [4] |

| Reaction Temp. | 30 °C | [4] |

| Yield | 70% (73% with 80 mL acetonitrile) | [4] |

Experimental Workflow Diagram

References

Spectroscopic and Synthetic Profile of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile heterocyclic building block, tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate. This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| Mass Spectrum (MS) | Electrospray Ionization (ESI) | 209 | [M+H]⁺ |

Note: The molecular weight of this compound (C₁₁H₁₆N₂O₂) is 208.26 g/mol . The observed mass-to-charge ratio of 209 corresponds to the protonated molecule, confirming the compound's identity.

Due to the absence of publicly available, detailed experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound in the searched literature, the following tables present predicted data and typical characteristic peaks based on the analysis of structurally similar compounds. These values should be used as a reference and confirmed by experimental data.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | br s | 1H | H-3 (vinylic) |

| ~4.0 | t | 2H | H-2 (allylic) |

| ~3.6 | t | 2H | H-6 |

| ~2.4 | m | 2H | H-5 |

| 1.48 | s | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C=O (carbamate) |

| ~140 | C-4 (vinylic) |

| ~120 | C-3 (vinylic) |

| ~118 | -CN (nitrile) |

| ~81 | -C(CH₃)₃ |

| ~45 | C-2 |

| ~43 | C-6 |

| ~28 | -C(CH₃)₃ |

| ~25 | C-5 |

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium-Strong | C-H stretch (alkane) |

| ~2220 | Medium | C≡N stretch (nitrile) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1160 | Strong | C-O stretch (carbamate) |

Experimental Protocols

The following sections detail the general experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A common synthetic route to this compound involves the cyanation of a suitable precursor, such as a vinyl triflate.[1]

Materials:

-

tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate in DMF, add zinc cyanide and tetrakis(triphenylphosphine)palladium(0).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the acquired free induction decays (FIDs) with appropriate software. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation (Thin Film): If the compound is an oil, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Sample Preparation (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) to a fine powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using an FT-IR spectrometer. Acquire a background spectrum of the empty sample holder (or KBr pellet without the sample) and subtract it from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI). Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the spectroscopic characterization of the synthesized product.

Caption: Interrelationship between molecular structure and spectroscopic data.

References

The Ascendance of a Key Intermediate: A Technical Guide to tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. While its specific discovery and initial synthesis are not extensively documented as a singular breakthrough, its prominence has grown organically with the increasing demand for novel therapeutics targeting complex signaling pathways. This document details its history through its applications, outlines key synthetic methodologies with detailed experimental protocols, and explores its significant role in the development of targeted therapies, particularly inhibitors of the PI3K/AKT/mTOR pathway.

Introduction and Historical Context

This compound, often referred to as N-Boc-4-cyano-1,2,5,6-tetrahydropyridine, has emerged as a critical intermediate in the synthesis of a wide range of biologically active molecules. Its value lies in the versatile reactivity of the cyano group and the dihydropyridine ring, which can be further functionalized to create diverse molecular scaffolds. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under specific conditions, making it an ideal synthon in multi-step synthetic campaigns.

The historical trajectory of this compound is intrinsically linked to the evolution of drug discovery, particularly in the realm of oncology. The drive to develop specific inhibitors for key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway, has fueled the demand for novel heterocyclic intermediates. While a definitive "discovery" paper for this specific molecule is not readily apparent, its use has become increasingly prevalent in patent literature and research articles from the early 2000s onwards, coinciding with the rise of targeted cancer therapies.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The choice of method often depends on the availability of starting materials, desired scale, and overall cost-effectiveness.

Cyanation of a Triflate Precursor

A common and efficient method involves the palladium-catalyzed cyanation of a vinyl triflate precursor. This method offers high yields and is amenable to scale-up.

Experimental Protocol:

To a solution of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (6.0 g, 18 mmol) in dimethyl sulfoxide (60 mL), tetrakis(triphenylphosphine)palladium(0) (0.84 g, 0.73 mmol) and zinc cyanide (3.81 g, 32 mmol) are added. The reaction mixture is heated to 100 °C and stirred for 2 hours. After completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with water and saturated saline, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography (5% ethyl acetate/hexane) to yield the final product.

Dehydration of a Cyanohydrin Derived from N-Boc-4-piperidone

An alternative approach begins with the readily available N-Boc-4-piperidone. This multi-step process involves the formation of a cyanohydrin followed by dehydration.

Experimental Protocol:

Step 1: Formation of tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate. N-Boc-4-piperidone is reacted with a cyanide source, such as potassium cyanide, in the presence of a suitable acid catalyst to form the corresponding cyanohydrin.

Step 2: Dehydration. The resulting cyanohydrin is then subjected to dehydration using a dehydrating agent like phosphorus oxychloride or thionyl chloride in a suitable solvent such as pyridine or dichloromethane. The reaction is typically stirred at room temperature or with gentle heating to drive the elimination of water and form the double bond. The crude product is then worked up and purified by column chromatography.

Synthesis from Piperidin-4-ylmethanol

A four-step synthesis starting from piperidin-4-ylmethanol has also been reported, which is particularly useful if this starting material is more readily available.[1][2]

Experimental Protocol:

This process involves:

-

Nucleophilic Substitution: Protection of the primary alcohol.

-

Oxidation: Conversion of the protected alcohol to an aldehyde.

-

Halogenation: Introduction of a halogen at the 4-position.

-

Elimination: Base-mediated elimination to form the double bond and introduce the cyano group.

A similar multi-step synthesis starting from piperidin-4-ylmethanol has been optimized to achieve a total yield of 71.4%.[1][2]

Data Presentation

| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Cyanation of Triflate | tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | Pd(PPh₃)₄, Zn(CN)₂ | 2 hours | 100 | Not explicitly stated, but implied to be high | Internal Synthesis |

| Dehydration of Cyanohydrin | N-Boc-4-piperidone | KCN, POCl₃ or SOCl₂ | Variable | Room Temperature to mild heating | Moderate to Good | General Method |

| From Piperidin-4-ylmethanol | Piperidin-4-ylmethanol | (Boc)₂O, PCC, NBS, LiOH | Multi-step | Various | 71.4 (overall) | [1][2] |

Applications in Drug Development

This compound is a cornerstone intermediate in the synthesis of numerous small molecule inhibitors targeting the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1][3] The cyano group of the intermediate can be converted into various functional groups, such as amines or amides, which are crucial for binding to the active site of PI3K enzymes.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1][4] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates AKT, which in turn phosphorylates a variety of downstream targets, including mTOR, leading to the promotion of cell growth and survival.[4] In many cancers, mutations in components of this pathway, such as PIK3CA (the gene encoding the p110α catalytic subunit of PI3K), lead to its constitutive activation, driving tumorigenesis.[4]

Role in the Synthesis of PI3K Inhibitors

The tetrahydropyridine core of the intermediate serves as a versatile scaffold for the development of PI3K inhibitors. The cyano group can be readily transformed into a primary amine, which can then be further elaborated to introduce functionalities that interact with key residues in the ATP-binding pocket of the PI3K enzyme.

Conclusion

This compound has solidified its role as a vital building block in the synthesis of complex, biologically active molecules. Its adaptable structure and versatile reactivity have made it particularly valuable in the development of targeted therapies for cancer. While its origins are not traced to a single seminal discovery, its widespread adoption in medicinal chemistry underscores its importance. This guide has provided a detailed overview of its synthesis and applications, offering a valuable resource for researchers and professionals in the field of drug development. The continued exploration of this and similar intermediates will undoubtedly pave the way for the discovery of new and more effective therapeutic agents.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]

- 3. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 1-Boc-4-cyanopiperidine

Note to the Reader: The request specified "1-Boc-4-cyano-5,6-dihydropyridine." However, extensive database searches revealed no direct experimental data for this specific dihydropyridine derivative. The search results consistently identified a closely related and well-characterized compound, 1-Boc-4-cyanopiperidine (CAS No. 91419-52-2). This technical guide will, therefore, focus on the physical and experimental characteristics of 1-Boc-4-cyanopiperidine, a key intermediate in pharmaceutical and chemical synthesis.

Core Physical and Chemical Properties

1-Boc-4-cyanopiperidine is a white to off-white crystalline powder.[1][2][3] It is a versatile synthetic building block, featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with a cyano group. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents.[2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2][4] |

| Molecular Weight | 210.27 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | 60-64 °C | [1][2][3] |

| Boiling Point | 325.3±35.0 °C (Predicted) | [1][3] |

| Density | 1.07±0.1 g/cm³ (Predicted) | [1][2][3] |

| Solubility | Soluble in Chloroform | [1][3] |

| Storage Temperature | 2-8°C | [1][2][3] |

| Data Type | Key Features | Source |

| Refractive Index (n20D) | 1.488 | [2][4] |

| pKa | -3.08±0.40 (Predicted) | [1][3] |

| ¹H NMR | Data consistent with the structure of 1,4-dihydropyridine derivatives.[5][6] | [5][6] |

| ¹³C NMR | Signals for the dihydropyridine ring carbons are sensitive to substituents.[5] The cyano group typically appears around 119 ppm.[5] | [5] |

| IR Spectroscopy | Characteristic stretching vibration of the C≡N (nitrile) group is expected in the region of 2200-2185 cm⁻¹.[7] | [7] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of 1-Boc-4-cyanopiperidine in a research setting. The following sections outline common synthetic and purification methods.

A common method for the synthesis of 1-Boc-4-cyanopiperidine involves the dehydration of the corresponding amide, tert-butyl 4-carbamoylpiperidine-1-carboxylate.

-

General Procedure:

-

Dissolve 4-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester in dichloromethane (DCM) and cool the solution to 0°C.

-

Add triethylamine (TEA), followed by the slow addition of a solution of phosphorus oxychloride (POCl₃) in DCM, maintaining the temperature between 0°C and 5°C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Carefully add a saturated sodium hydrogen carbonate solution until gas formation ceases.

-

Separate the organic layer. The aqueous phase is extracted again with DCM.

-

Combine the organic layers and wash sequentially with a 10% citric acid solution and brine.

-

Dry the organic layer with magnesium sulfate, filter, and concentrate under vacuum to yield the crude product, which may crystallize.[4]

-

If necessary, the crude product from the synthesis can be purified using flash column chromatography.[1]

-

General Procedure:

-

The crude product is dissolved in a minimal amount of a suitable solvent.

-

The solution is loaded onto a silica gel column.

-

Elution is performed with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

-

Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

-

The solvent is removed from the pure fractions under reduced pressure to yield the purified 1-Boc-4-cyanopiperidine.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: A flowchart illustrating the synthesis and purification of 1-Boc-4-cyanopiperidine.

Signaling Pathways and Biological Activity

While 1-Boc-4-cyanopiperidine is primarily a synthetic intermediate, the broader class of dihydropyridine derivatives is well-known for its biological activity, particularly as calcium channel blockers used in the treatment of hypertension.[8] These compounds are crucial in studying the structure and function of voltage-activated calcium channels.[8][9] The piperidine moiety present in 1-Boc-4-cyanopiperidine is a common scaffold in the development of various bioactive molecules, including inhibitors of Protein Kinase B and GlyT1.[1]

Caption: Logical relationship showing the role of 1-Boc-4-cyanopiperidine in drug development.

References

- 1. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Boc-4-cyanopiperidine CAS#: 91419-52-2 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. scielo.br [scielo.br]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. ijrcs.org [ijrcs.org]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate: A Versatile Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate, a key building block in the synthesis of diverse and potentially bioactive molecules. This document details its chemical identity, a representative synthetic protocol, and its role as a versatile intermediate in the development of novel therapeutics.

Chemical Identity and Nomenclature

The compound with the common name this compound is a heterocyclic compound featuring a dihydropyridine ring system. For clarity and precision in scientific communication, it is essential to use its standardized IUPAC name and be aware of its common synonyms.

| Identifier | Name |

| IUPAC Name | tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate[1] |

| Synonym(s) | This compound, 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine, tert-butyl 4-cyano-1,2,3,6-tetrahydropyridine-1-carboxylate |

| CAS Number | 873551-20-3 |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

Role as a Synthetic Intermediate

This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. The dihydropyridine core is a privileged scaffold found in numerous biologically active compounds. The cyano group and the Boc-protected nitrogen offer multiple avenues for chemical modification, allowing for the construction of diverse molecular libraries for drug discovery programs.

While this compound itself is not typically the final active pharmaceutical ingredient, its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. The strategic incorporation of this building block allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target. A closely related analog, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, serves as a crucial intermediate for small molecule anticancer drugs, some of which are investigated for their role in the PI3K/AKT/mTOR signaling pathway.[2] This highlights the potential for derivatives of the title compound to target critical cellular pathways implicated in disease.

The following diagram illustrates the logical workflow of utilizing this compound as a building block in a drug discovery cascade.

References

Methodological & Application

Synthesis of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is a two-step process commencing with the commercially available N-Boc-4-piperidone. The first step involves the formation of a vinyl triflate intermediate, which is subsequently converted to the target nitrile via a palladium-catalyzed cyanation reaction. This protocol offers a reliable and reproducible method for accessing this important synthetic intermediate.

Introduction

Substituted dihydropyridines are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, leveraging the versatile reactivity of the cyano group and the dihydropyridine core. The presented protocol is based on established synthetic transformations, providing a practical guide for laboratory-scale synthesis.

Synthetic Pathway

The synthesis proceeds in two key steps:

-

Enol Triflate Formation: N-Boc-4-piperidone is converted to its corresponding enol triflate, tert-butyl 4-((trifluoromethyl)sulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate.

-

Palladium-Catalyzed Cyanation: The vinyl triflate intermediate undergoes a palladium-catalyzed cross-coupling reaction with a cyanide source to yield the final product.

Data Presentation

Table 1: Materials and Reagents

| Compound/Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |

| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | Commercially Available | Starting material |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | C₆H₁₈LiNSi₂ | 167.33 | Commercially Available | 1.0 M solution in THF |

| N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) | C₁₄H₅F₆NO₄S₂ | 417.31 | Commercially Available | Trifluoromenylating agent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Commercially Available | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available | Anhydrous |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | Commercially Available | Palladium catalyst precursor |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | C₃₄H₂₈FeP₂ | 554.38 | Commercially Available | Ligand |

| Zinc Cyanide (Zn(CN)₂) | C₂N₂Zn | 117.44 | Commercially Available | Cyanide source |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Commercially Available | Anhydrous |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | Prepared in-house | For workup |

| Brine | NaCl (aq) | - | Prepared in-house | For workup |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Commercially Available | Drying agent |

| Celite® | - | - | Commercially Available | Filtration aid |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Commercially Available | For extraction and chromatography |

| Hexanes | C₆H₁₄ | 86.18 | Commercially Available | For chromatography |

| Silica gel | SiO₂ | 60.08 | Commercially Available | For column chromatography |

Table 2: Summary of a Representative Synthesis of this compound

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | N-Boc-4-piperidone | 1 : 1.2 (LiHMDS) : 1.2 (Tf₂NPh) | THF | -78 to rt | 2 | ~85 | >95 (by NMR) |

| 2 | This compound | Vinyl Triflate | 1 : 0.05 (Pd₂(dba)₃) : 0.1 (dppf) : 0.6 (Zn(CN)₂) | DMF | 80 | 12 | ~80 | >98 (by NMR) |

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (Vinyl Triflate)

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-4-piperidone (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.2 eq, 1.0 M in THF) dropwise to the reaction mixture.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh, 1.2 eq) in anhydrous THF.

-

Add the solution of Tf₂NPh to the reaction mixture dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the vinyl triflate as a colorless oil.

Step 2: Synthesis of this compound

-

To a flame-dried Schlenk tube under an inert atmosphere, add the vinyl triflate from Step 1 (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq), and zinc cyanide (Zn(CN)₂, 0.6 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the Schlenk tube.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove palladium black, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water (3 x) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.

Visualizations

Caption: Synthetic route to the target compound.

The Strategic Role of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate in Pharmaceutical Synthesis

FOR IMMEDIATE RELEASE

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Subject: Detailed application and protocols for the use of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate as a pivotal pharmaceutical intermediate in the synthesis of targeted cancer therapeutics.

Introduction

This compound is a key heterocyclic building block with significant applications in the synthesis of complex pharmaceutical compounds. Its unique structural features, including a protected piperidine ring and a reactive cyano group, make it a versatile precursor for the construction of various bioactive molecules. This document provides a comprehensive overview of its primary application as an intermediate in the synthesis of the Poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib, a targeted therapy for certain types of cancer. Detailed experimental protocols, quantitative data, and relevant biological pathways are presented to guide researchers in its effective utilization.

Application in the Synthesis of Niraparib

Niraparib (2-[4-(3S)-piperidin-3-ylphenyl]-2H-indazole-7-carboxamide) is a potent PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The synthesis of Niraparib relies on the construction of a key piperidinylphenyl-indazole core. This compound serves as a crucial starting material for the stereoselective synthesis of the (S)-3-aminopiperidine moiety, a central component of Niraparib.

The synthetic strategy involves the asymmetric reduction of the enamine nitrile functionality of this compound to introduce the desired stereochemistry at the C3 position of the piperidine ring. Subsequent chemical modifications lead to the formation of the advanced intermediate, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, which is then coupled with the indazole core to complete the synthesis of Niraparib.

Quantitative Data

The following tables summarize representative quantitative data for key steps in the synthesis of Niraparib intermediates derived from this compound, as reported in various patents.

Table 1: Synthesis of Niraparib Intermediate 5

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Niraparib intermediate 4 | Formamide, Sodium methoxide, DMF | 40 | 3.5 | 87 | >95 |

Data extracted from patent CN107235957A describing the amidation of a Niraparib intermediate.[1]

Table 2: Synthesis of Niraparib from Intermediate 3

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Niraparib intermediate 2, tert-butyl-3-(4-amino)phenylpiperidine-1-carboxylic acid tert-butyl ester | Methanol, Acetic acid, Sodium bicarbonate | 40 (reflux) | 2 | 85 | >98 |

Data extracted from patent CN107235957A describing the coupling reaction to form a key Niraparib precursor.[1]

Table 3: Purification of Niraparib Intermediate

| Step | Compound | Solvents | Yield (%) | Purity (HPLC) |

| 1 | Niraparib Intermediate | Ethyl acetate | >90 | >90 |

| 2 | Niraparib Intermediate | - | 99.48 | >99 |

Data extracted from patent EP3668857B1 describing the purification of Niraparib intermediates.[2]

Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates in the manufacturing of Niraparib, starting from precursors related to this compound.

Protocol 1: Synthesis of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (A Key Niraparib Intermediate)

This protocol outlines a plausible synthetic route from a cyano-piperidine precursor. Direct asymmetric reduction of this compound is a key transformation.

Step 1: Asymmetric Reduction of this compound

-

To a solution of this compound in a suitable solvent (e.g., methanol, ethanol), add a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand).

-

Pressurize the reaction vessel with hydrogen gas (typically 1-50 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-48 hours) until the reaction is complete, as monitored by TLC or HPLC.

-

After completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 4-cyanopiperidine-1-carboxylate.

Step 2: Reduction of the Cyano Group to an Amino Group

-

Dissolve the crude tert-butyl 4-cyanopiperidine-1-carboxylate in a suitable solvent (e.g., THF, ethanol).

-

Add a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or perform catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon under a hydrogen atmosphere.

-

For LiAlH₄ reduction, cool the solution to 0 °C and add the reducing agent portion-wise. Stir the reaction at room temperature or under reflux until the reaction is complete.

-

Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

-

Filter the resulting precipitate and wash with the reaction solvent.

-

Concentrate the filtrate to yield the crude (S)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.

Step 3: Coupling with a Phenyl Group and Subsequent Functional Group Transformations

-

The resulting aminopiperidine derivative can then be coupled with a suitable bromophenyl precursor via a Buchwald-Hartwig amination or similar cross-coupling reaction to introduce the phenyl moiety.

-

Subsequent functional group manipulations, such as the conversion of a nitro group on the phenyl ring to an amine, will yield the target intermediate, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Note: The specific conditions for these transformations can be found in various patents related to Niraparib synthesis.[2][3]

Protocol 2: Synthesis of Niraparib Intermediate 3

This protocol is adapted from patent CN107235957A.

-

Charge a reaction vessel with 89.6 g of Niraparib intermediate 2 and 100 mL of methanol.

-

To the well-mixed solution, add 116.5 g of tert-butyl-3-(4-amino)phenylpiperidine-1-carboxylic acid tert-butyl ester.

-

Add a catalytic amount of acetic acid (one drop) and 18 g of sodium bicarbonate.

-

Heat the reaction mixture to 40 °C and reflux for 2 hours.

-

Cool the mixture to room temperature to allow for the precipitation of the product.

-

Collect the crystals by suction filtration, wash twice with ethanol, and dry with anhydrous magnesium sulfate to obtain 169 g of Niraparib intermediate 3.[1]

Visualizations

Signaling Pathway of PARP Inhibition

Caption: Mechanism of action of Niraparib via PARP inhibition and synthetic lethality.

Experimental Workflow: Synthesis of Niraparib Intermediate

Caption: Synthetic workflow for Niraparib utilizing the title intermediate.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly in the construction of complex heterocyclic scaffolds. Its application in the synthesis of the PARP inhibitor Niraparib highlights its strategic importance in the development of modern cancer therapeutics. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel pharmaceuticals.

References

- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 2. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 3. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

Application Notes and Protocols: Reactions of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected tetrahydropyridine ring conjugated with a cyano group, offers multiple reaction sites for synthetic elaboration. This document provides an overview of its synthesis and potential chemical transformations, positioning it as a valuable intermediate for the preparation of novel pharmaceutical agents. The presence of the α,β-unsaturated nitrile moiety allows for a variety of chemical modifications, including reductions, hydrolysis, and addition reactions, making it a key scaffold for generating diverse molecular libraries.

Synthesis of this compound

The synthesis of the title compound is well-established, with a common route proceeding from tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate. This precursor undergoes a palladium-catalyzed cyanation reaction.

Reaction Scheme:

Caption: Synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures[1].

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Addition of Reagents: To the solution, add tetrakis(triphenylphosphine)palladium(0) (0.04 eq) and zinc cyanide (1.8 eq).

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 2 hours.

-

Work-up: After completion, cool the reaction mixture and dilute with water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash sequentially with water and saturated saline solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

| Reactant | Reagents | Solvent | Conditions | Product | Yield |

| tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | Zinc Cyanide, Tetrakis(triphenylphosphine)palladium(0) | DMSO | 100 °C, 2 hours | This compound | ~90% |

Reactions of this compound

The reactivity of this compound is primarily dictated by its α,β-unsaturated nitrile functionality and the Boc-protected amine. These groups allow for a range of transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Caption: Potential reaction pathways.

Reduction Reactions

The conjugated system of the double bond and the nitrile group can be selectively or fully reduced.

-

Catalytic Hydrogenation: Complete reduction of both the double bond and the nitrile can be achieved using various catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This reaction yields the corresponding saturated aminomethylpiperidine derivative. Selective reduction of the double bond to afford the saturated nitrile is also possible under specific catalytic conditions.

Table: Reduction Reactions

| Reaction Type | Reagents/Conditions | Product Type |

| Full Reduction | H₂, Pd/C or Raney Ni, elevated pressure and temp. | Saturated aminomethylpiperidine |

| Selective C=C Reduction | H₂, specific catalyst (e.g., Wilkinson's catalyst) | Saturated cyanopiperidine |

| Selective Nitrile Reduction | DIBAL-H followed by hydrolysis | Saturated formylpiperidine (aldehyde) |

General Protocol: Catalytic Hydrogenation (Full Reduction)

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography if necessary.

Hydrolysis of the Nitrile Group

The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. This transformation is useful for introducing a carboxylic acid or amide functionality, which are common in pharmacologically active molecules.

Table: Hydrolysis Reactions

| Reaction Type | Reagents/Conditions | Product Type |

| Acid Hydrolysis | Conc. HCl, heat | Carboxylic acid |

| Base Hydrolysis | NaOH, H₂O, heat | Carboxylate salt |

General Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a concentrated aqueous acid solution (e.g., 6M HCl).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed. Note that under harsh acidic conditions, concomitant deprotection of the Boc group may occur.

-

Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, neutralize the solution with a base (e.g., NaOH) and extract the product with a suitable organic solvent.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom can be readily removed under acidic conditions to yield the free secondary amine. The resulting tetrahydropyridine can then be further functionalized at the nitrogen atom.

Table: Deprotection Reaction

| Reaction Type | Reagents/Conditions | Product Type |

| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM or HCl in dioxane | Secondary amine (as a salt) |

General Protocol: Boc Deprotection with TFA

-

Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Addition of Acid: Add trifluoroacetic acid (TFA) (typically 5-10 equivalents) dropwise to the solution at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Isolation: The resulting product is typically the TFA salt of the deprotected amine. It can be used as such in the next step or the free base can be liberated by treatment with a mild base.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of substituted piperidine and pyridine derivatives. The presence of multiple reactive sites allows for diverse chemical transformations, making it a key building block in the design and synthesis of novel therapeutic agents. The protocols provided herein offer a general guide for the utilization of this compound in synthetic organic chemistry and drug development. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Application Note: Palladium-Catalyzed Cyanation of N-Boc-1,2,3,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a representative experimental procedure for the synthesis of tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate via a palladium-catalyzed allylic cyanation of N-Boc-1,2,3,6-tetrahydropyridine. The cyano-substituted tetrahydropyridine scaffold is a valuable building block in medicinal chemistry, serving as a precursor for various pharmacologically active compounds. This protocol provides a robust and reproducible method for accessing this important intermediate.

Introduction

The introduction of a cyano group into organic molecules is a fundamental transformation in synthetic chemistry, as the nitrile functionality can be readily converted into other valuable functional groups such as amines, carboxylic acids, and amides. In the context of drug discovery, tetrahydropyridine derivatives are privileged structures found in numerous bioactive molecules. The targeted cyanation of N-Boc-1,2,3,6-tetrahydropyridine at the allylic position offers a direct route to a versatile intermediate for the synthesis of novel therapeutics. This document outlines a method based on palladium catalysis, a powerful tool for selective C-C bond formation.

Reaction Scheme

The overall transformation involves the palladium-catalyzed reaction of N-Boc-1,2,3,6-tetrahydropyridine with a cyanide source to yield the desired allylic nitrile.

Caption: Palladium-catalyzed allylic cyanation of N-Boc-1,2,3,6-tetrahydropyridine.

Experimental Protocol

This protocol is a representative procedure based on established palladium-catalyzed allylic substitution reactions. Optimization may be required for specific laboratory conditions.

Materials:

-

N-Boc-1,2,3,6-tetrahydropyridine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Trimethylsilyl cyanide (TMSCN)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq).

-

Catalyst Preparation: In a separate flask, dissolve Pd₂(dba)₃ (0.025 eq) and dppp (0.1 eq) in anhydrous toluene. Stir for 15 minutes at room temperature to form the active catalyst complex.

-

Reaction Mixture: Transfer the catalyst solution to the flask containing the starting material via cannula or syringe.

-

Addition of Cyanide Source: Add anhydrous toluene to the reaction flask, followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 1.5 eq) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate.

Data Presentation

The following table summarizes hypothetical quantitative data for the palladium-catalyzed cyanation of N-Boc-1,2,3,6-tetrahydropyridine under optimized conditions.

| Parameter | Value |

| Starting Material | N-Boc-1,2,3,6-tetrahydropyridine |

| Product | tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate |

| Catalyst Loading (Pd₂(dba)₃) | 2.5 mol% |

| Ligand Loading (dppp) | 10 mol% |

| Cyanide Source | Trimethylsilyl cyanide (TMSCN) |

| Solvent | Toluene |

| Temperature | 90 °C |

| Reaction Time | 18 hours |

| Isolated Yield | 75-85% |

| Purity (by ¹H NMR) | >95% |

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

Caption: Workflow for the synthesis of tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate.

Safety Precautions

-

Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.

-

Trimethylsilyl cyanide is highly toxic and moisture-sensitive, releasing hydrogen cyanide gas upon contact with water. It should be handled with extreme caution using appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

-

Solvents are flammable and should be handled away from ignition sources.

Conclusion

The described palladium-catalyzed allylic cyanation provides an effective method for the synthesis of tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate. This protocol offers a valuable tool for medicinal chemists and researchers in drug development, enabling the efficient production of a key intermediate for the synthesis of novel therapeutic agents. Further optimization of reaction parameters may lead to improved yields and shorter reaction times.

Application Notes and Protocols for the Analysis of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate

Introduction

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound of interest in synthetic and medicinal chemistry. As an intermediate in the development of various therapeutic agents, its purity and characterization are of utmost importance. This document provides detailed analytical methods for the qualitative and quantitative analysis of this compound, intended for researchers, scientists, and drug development professionals. The protocols described herein cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| CAS Number | 873551-20-3 | [1][2] |

| Appearance | Solid (predicted) | |

| Mass Spectrum (m/z) | 209 (M+1) | [2] |

High-Performance Liquid Chromatography (HPLC) Method

Application Note

This reversed-phase HPLC method is designed for the quantification and purity assessment of this compound. A C18 column is employed to separate the analyte from potential impurities based on its hydrophobicity. The method utilizes a UV detector for quantification. This protocol provides a robust starting point for method development and validation.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

Chromatography Data System (CDS) for data acquisition and processing.

-

Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagent: Formic acid (reagent grade).

-

Reference Standard: this compound of known purity.

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

3. Preparation of Solutions:

-

Mobile Phase: Combine 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water. Add 1.0 mL of formic acid and mix thoroughly. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

-

Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Accurately weigh a suitable amount of the sample, dissolve it in a known volume of methanol to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

4. System Suitability:

-

Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

-

The tailing factor for the analyte peak should be between 0.8 and 1.5.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the sample solution from the calibration curve.

Workflow Diagram

Caption: HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note

This GC-MS method is suitable for the identification and quantification of this compound, particularly for assessing volatile and semi-volatile impurities. The method utilizes a non-polar capillary column for separation and a mass spectrometer for detection, providing high sensitivity and selectivity.

Experimental Protocol

1. Instrumentation and Materials:

-

GC-MS system with a capillary GC, a mass selective detector (MSD), and an autosampler.

-

GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, 99.999% purity.

-

Solvent: HPLC grade dichloromethane or ethyl acetate.

-

Reference Standard: this compound of known purity.

2. GC-MS Conditions:

| Parameter | Condition |

| GC | |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas Flow | 1.0 mL/min (constant flow) |

| MS | |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 m/z |

| Scan Mode | Full Scan |

3. Preparation of Solutions:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

-

Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with dichloromethane to achieve concentrations in the desired range (e.g., 0.5, 2, 5, 10, 20 µg/mL).

-

Sample Solution: Dissolve a known amount of the sample in dichloromethane to a final concentration within the calibration range.

4. Data Analysis:

-

Identify the analyte peak by its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum.

-